4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 533869-88-4
Cat. No.: VC6633568
Molecular Formula: C23H26N4O5S
Molecular Weight: 470.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533869-88-4 |
|---|---|
| Molecular Formula | C23H26N4O5S |
| Molecular Weight | 470.54 |
| IUPAC Name | 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C23H26N4O5S/c1-27(18-8-4-3-5-9-18)33(29,30)20-13-11-16(12-14-20)21(28)24-23-26-25-22(32-23)17-7-6-10-19(15-17)31-2/h6-7,10-15,18H,3-5,8-9H2,1-2H3,(H,24,26,28) |
| Standard InChI Key | ONORADIKLJDOMO-UHFFFAOYSA-N |
| SMILES | CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC |
Introduction
Structural and Molecular Features
Core Architecture and Substituent Effects
The compound’s structure features three distinct domains:
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A benzamide core substituted at the para position with a cyclohexyl(methyl)sulfamoyl group.
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A 1,3,4-oxadiazole ring at position 2 of the benzamide, known for its aromatic stability and role in bioisosteric replacements.
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A 3-methoxyphenyl substituent at position 5 of the oxadiazole, contributing electron-donating effects via the methoxy group.
The sulfamoyl moiety () enhances solubility and bioavailability while enabling hydrogen bonding with biological targets. Quantum mechanical calculations suggest that the oxadiazole ring’s electron-deficient nature and the methoxy group’s electron-donating properties create a polarized electronic environment, potentially facilitating interactions with enzymatic active sites.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.54 g/mol |
| logP (Predicted) | 3.8 ± 0.2 |
| Hydrogen Bond Acceptors | 9 |
| Polar Surface Area | 110.5 Ų |
Stereochemical Considerations
While the compound is achiral due to the absence of stereocenters, its conformational flexibility arises from the cyclohexyl group’s chair-to-boat transitions and the oxadiazole ring’s planar rigidity . Molecular dynamics simulations indicate that the sulfamoyl group adopts orientations optimizing hydrophobic interactions with protein pockets, a trait critical for drug-receptor binding.
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
The synthesis involves three principal stages:
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Formation of the Oxadiazole Ring: Cyclization of a substituted hydrazide with a carboxylic acid derivative under acidic conditions (e.g., , 80–100°C).
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Sulfamoylation: Introduction of the cyclohexyl(methyl)sulfamoyl group via nucleophilic substitution using in dichloromethane at 0–5°C.
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Benzamide Coupling: Amide bond formation between the sulfamoylbenzoyl chloride and the oxadiazole-amine intermediate using as a base.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole Cyclization | , 90°C, 6h | 72 |
| Sulfamoylation | , DCM, 0°C | 85 |
| Amide Coupling | , THF, rt, 12h | 68 |
Industrial-Scale Production Challenges
Scaling up synthesis requires addressing:
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Exothermic Reactions: Controlled addition of sulfamoyl chloride to prevent thermal degradation.
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Purification: Use of preparative HPLC with C18 columns to resolve byproducts from the final amidation step.
Physicochemical Characterization
Spectroscopic Analysis
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NMR Spectroscopy: -NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 8.21 (s, 1H, oxadiazole-H), δ 7.89–7.45 (m, 4H, benzamide aromatic), and δ 3.84 (s, 3H, OCH3).
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IR Spectroscopy: Strong absorbance at 1675 cm (C=O stretch) and 1340 cm (S=O asymmetric stretch).
Thermal and Solubility Profiles
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Melting Point: 218–220°C (decomposition observed above 220°C).
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Solubility: Poor aqueous solubility (0.12 mg/mL in PBS pH 7.4) but improved in DMSO (≥50 mg/mL) .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL), the compound outperforms simpler sulfonamides, likely due to the oxadiazole ring’s ability to disrupt cell wall biosynthesis.
| Target | Assay Result |
|---|---|
| COX-2 Inhibition | IC = 1.8 μM |
| S. aureus Inhibition | MIC = 8 μg/mL |
| Antioxidant Activity | EC = 12 μM (DPPH assay) |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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3-Methoxyphenyl vs. 4-Methoxyphenyl: The 3-methoxy derivative exhibits 2.3-fold higher COX-2 inhibition due to better alignment with the enzyme’s active site.
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Trimethoxyphenyl Analog (CAS Unlisted): Introducing 3,4,5-trimethoxy groups enhances solubility (logP = 2.9) but reduces antimicrobial potency (MIC = 32 μg/mL).
Pharmacokinetic Considerations
Compared to N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide (CAS D101-0053), the reviewed compound demonstrates 40% higher plasma stability in rat models, attributed to reduced CYP450 metabolism .
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